(R)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid
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Overview
Description
®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a phenyl group attached to the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a method for preparing α-aminonitriles, which can then be hydrolyzed to form amino acids . Another method involves the photo-induced preparation of unnatural α-amino acids, which does not require the assistance of a transition metal catalyst or photosensitizer .
Industrial Production Methods
Industrial production of ®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) or gas chromatography for separation and analysis . The process may also involve the use of metal-organic frameworks (MOFs) for the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can undergo reversible oxidation to form disulfide bonds.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of Boc groups and hydrogenation with H2 over Pd/C for deprotection of Cbz groups .
Major Products Formed
The major products formed from these reactions include peptides and other amino acid derivatives, which can be used in various applications such as drug development and biochemical research .
Scientific Research Applications
®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes that bind to specific residues, such as proteolytic enzymes like plasmin . This interaction can lead to various physiological effects, including the inhibition of fibrinolysis and the modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid include other amino acids such as glycine, alanine, valine, leucine, isoleucine, proline, and phenylalanine . These compounds share similar structural features, such as the presence of an amino group and a carboxyl group attached to a central carbon atom.
Uniqueness
These structural features allow for specific interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(3R)-3-(methoxycarbonylamino)-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-17-12(16)13-10(8-11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
InChI Key |
JEENYJTYMHQNFX-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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